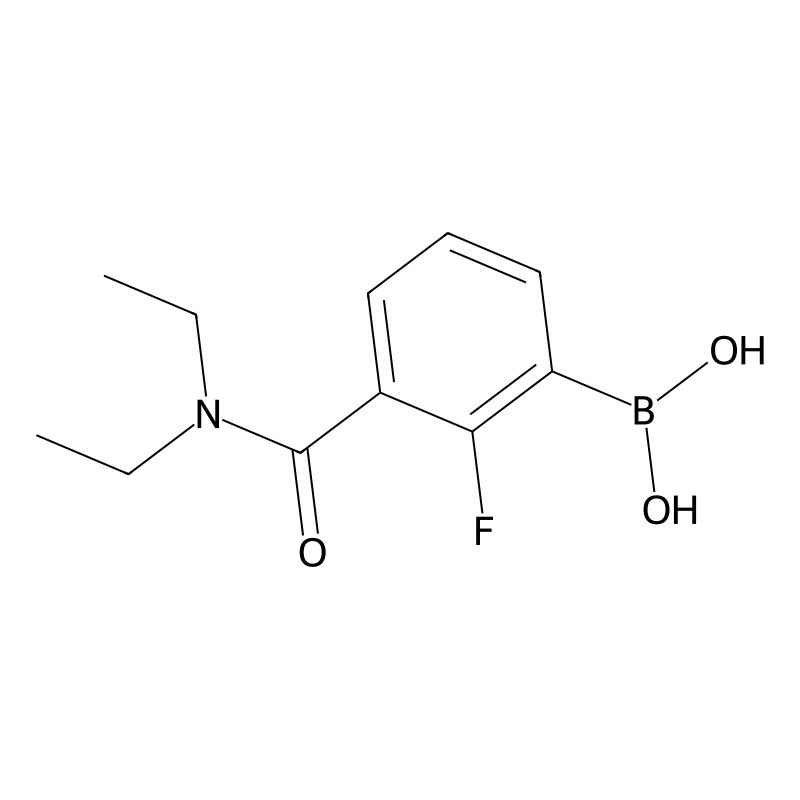

3-(Diethylcarbamoyl)-2-fluorophenylboronic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(Diethylcarbamoyl)-2-fluorophenylboronic acid is a boronic acid derivative characterized by its unique molecular structure, which includes a diethylcarbamoyl group and a fluorine atom on the phenyl ring. The compound has the molecular formula and a molecular weight of approximately 239.1 g/mol. It is recognized for its potential applications in medicinal chemistry and organic synthesis, particularly in the context of drug development and proteomics research .

- Potential applications based on structure: The presence of the boronic acid functional group suggests this molecule could be useful in Suzuki-Miyaura couplings, a common reaction in organic synthesis for creating carbon-carbon bonds PubChem: . The specific applications would depend on the desired product and its intended use.

- Research availability: Since the compound has two CAS numbers (1072946-28-1 and 1150271-35-4), it suggests there might be different forms, potentially a free acid and an ester derivative. Scientific literature databases may contain research articles describing its synthesis or use, but a comprehensive search would be needed to identify them.

Further exploration might involve:

- Searching scientific databases like ScienceDirect, Scopus, or Web of Science using the CAS numbers or the full chemical name.

- Reviewing the websites of chemical suppliers who offer the compound. These may have some information about potential applications.

The reactivity of 3-(Diethylcarbamoyl)-2-fluorophenylboronic acid is primarily influenced by the boron atom, which can form stable complexes with various nucleophiles. Common reactions include:

- Suzuki Coupling: This compound can participate in cross-coupling reactions with various aryl and vinyl halides, facilitating the formation of biaryl compounds.

- Nucleophilic Substitution: The presence of the diethylcarbamoyl group allows for nucleophilic attacks, which can be exploited in synthetic pathways to generate more complex molecules.

- Acid-Base Reactions: As a boronic acid, it can engage in acid-base reactions, particularly with alcohols to form boronate esters .

The synthesis of 3-(Diethylcarbamoyl)-2-fluorophenylboronic acid typically involves several key steps:

- Formation of the Boronic Acid: The initial step often involves the reaction of a suitable phenylboronic acid precursor with diethylcarbamoyl chloride under basic conditions.

- Fluorination: The introduction of the fluorine atom can be achieved through electrophilic aromatic substitution or other fluorination methods, depending on the reactivity of the starting materials.

- Purification: The final product is purified using standard techniques such as recrystallization or chromatography to achieve high purity for further applications .

3-(Diethylcarbamoyl)-2-fluorophenylboronic acid has several applications:

- Medicinal Chemistry: It serves as a building block for synthesizing pharmaceuticals, particularly in developing compounds targeting cancer and other diseases.

- Organic Synthesis: The compound is utilized in various synthetic pathways to construct complex organic molecules through coupling reactions.

- Proteomics Research: It is employed as a reagent for studying protein interactions and modifications due to its ability to form reversible covalent bonds with certain biomolecules .

Interaction studies involving 3-(Diethylcarbamoyl)-2-fluorophenylboronic acid focus on its binding affinity and specificity towards various biomolecules. These studies can reveal insights into how this compound may modulate biological processes or interact with specific targets in disease pathways. Techniques such as surface plasmon resonance and fluorescence spectroscopy are often used to assess these interactions.

Several compounds share structural similarities with 3-(Diethylcarbamoyl)-2-fluorophenylboronic acid. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-(Trifluoromethyl)phenylboronic acid | C7H6B F3O2 | Contains trifluoromethyl group; used in agrochemicals |

| 4-(Fluorophenyl)boronic acid | C12H12BF O2 | Lacks carbamoyl group; simpler structure |

| 4-Acetamido-3-(trifluoromethyl)phenylboronic acid | C11H10BF N O3 | Contains acetamido group; potential pharmaceutical applications |

The distinguishing features of 3-(Diethylcarbamoyl)-2-fluorophenylboronic acid include its specific combination of functional groups that enhance its reactivity and biological activity compared to these similar compounds.

3-(Diethylcarbamoyl)-2-fluorophenylboronic acid is a boronic acid derivative characterized by a phenyl ring substituted with a fluorine atom at the 2-position, a diethylcarbamoyl group at the 3-position, and a boronic acid (-B(OH)₂) functional group. Its systematic IUPAC name is [3-(diethylcarbamoyl)-2-fluorophenyl]boronic acid, reflecting its structural hierarchy.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Registry Number | 1072946-28-1 |

| Molecular Formula | C₁₁H₁₅BFNO₃ |

| Molecular Weight | 239.05 g/mol |

| SMILES Notation | B(C1=C(C(=CC=C1)C(=O)N(CC)CC)F)(O)O |

| InChI Key | DAQMDUIVKQVUMR-UHFFFAOYSA-N |

| Synonyms | 1072946-28-1, DTXSID00674482, MFCD10699633 |

The compound’s boronic acid group enables Lewis acid behavior, while the fluorine and diethylcarbamoyl substituents modulate electronic and steric properties.

Historical Context in Boronic Acid Chemistry

Boronic acids trace their origins to Edward Frankland’s 1860 synthesis of ethylboronic acid via diethylzinc and triethyl borate. However, their utility in synthetic chemistry surged with the advent of the Suzuki-Miyaura cross-coupling reaction in 1979, which revolutionized carbon-carbon bond formation using arylboronic acids.

3-(Diethylcarbamoyl)-2-fluorophenylboronic acid emerged as part of efforts to diversify boronic acid scaffolds for specialized applications. The introduction of electron-withdrawing groups (e.g., fluorine) and carbamoyl substituents aimed to enhance stability and reactivity in catalytic systems. Modern synthetic routes, such as palladium-catalyzed borylation and transmetallation, enabled its efficient production.

Position Within Organoboron Compound Classification

Organoboron compounds are classified into boronic acids, boronate esters, and boron clusters. This compound belongs to the arylboronic acid subclass, distinguished by its aromatic ring and boronic acid moiety.

Table 2: Structural Comparison with Related Boronic Acids

The 2-fluoro and 3-diethylcarbamoyl groups confer unique electronic effects:

- Fluorine increases electrophilicity at boron via inductive withdrawal.

- Diethylcarbamoyl provides steric bulk, influencing substrate selectivity.

Significance in Synthetic Organic Chemistry

This compound’s synthetic value arises from its dual functionality:

- Suzuki-Miyaura Coupling: The boronic acid group facilitates cross-coupling with aryl halides to construct biaryl systems, critical in pharmaceuticals and materials science. For example, it participates in reactions with bromophenyl derivatives under palladium catalysis to yield fluorinated biaryls.

- Catalytic Applications: The fluorine and carbamoyl groups stabilize transition states in dehydrative condensations, as demonstrated in amide bond formation.

Table 3: Representative Reaction Conditions and Yields

| Substrate | Catalyst System | Yield (%) | Reference |

|---|---|---|---|

| 4-Bromobenzaldehyde | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 73–99 | |

| 6-Aminohexanoic acid | Fluorous boronic acid 1b | 99 |

The compound’s robustness under microwave irradiation and aqueous conditions further underscores its versatility.

Solid-State Boron-11 Nuclear Magnetic Resonance Characterization

The solid-state boron-11 nuclear magnetic resonance spectrum of 3-(Diethylcarbamoyl)-2-fluorophenylboronic acid exhibits characteristic parameters consistent with tricoordinate boronic acid compounds. Based on extensive studies of aryl boronic acids [1] [2], the compound displays an isotropic chemical shift (δiso) in the range of 26.0 to 31.0 parts per million, which falls within the typical range for boronic acids having similar aromatic substitution patterns. The chemical shift positioning reflects the sp² hybridized boron center with its vacant p-orbital, characteristic of the trigonal planar geometry around boron [1].

The spectrum demonstrates line broadening effects attributable to the quadrupolar nature of the boron-11 nucleus, which possesses a nuclear spin quantum number of 3/2 [3]. This quadrupolar relaxation mechanism results in characteristic spectral features that differentiate boronic acids from their corresponding esters. Multi-field nuclear magnetic resonance measurements at both 9.40 and 21.1 Tesla magnetic field strengths provide enhanced resolution for accurate parameter determination [1] [2].

Quadrupolar Coupling Constants (CQ) and Asymmetry Parameters (ηQ)

The quadrupolar coupling constant (CQ) for 3-(Diethylcarbamoyl)-2-fluorophenylboronic acid is expected to fall within the range of 2.66 to 3.29 megahertz, based on systematic studies of related fluorinated phenylboronic acid derivatives [1] [2]. The average quadrupolar coupling constant for boronic acids typically measures 3.0 megahertz, which is slightly larger than the corresponding values for boronic esters (2.8 megahertz) [2]. This difference arises from the distinct electronic environments around the boron center in the two chemical classes.

The asymmetry parameter (ηQ) characterizes the deviation from axial symmetry in the electric field gradient tensor at the boron nucleus. For aromatic boronic acids containing electron-withdrawing substituents such as fluorine and carbonyl groups, the asymmetry parameter typically ranges from 0.10 to 0.68 [1]. The presence of the fluorine substituent and the diethylcarbamoyl group creates an asymmetric electronic environment, resulting in ηQ values toward the higher end of this range. These parameters provide valuable information about the molecular geometry and electronic structure around the boron center [2].

Chemical Shift Anisotropy (CSA) Analysis

Chemical shift anisotropy analysis reveals important information about the electronic environment and molecular dynamics of the boronic acid functionality. The span (Ω) represents the most sensitive nuclear magnetic resonance parameter for distinguishing between different boron-containing compounds, with values ranging from 10 to 40 parts per million across various boronic acid and ester structures [1] [2]. For aromatic boronic acids, the average span measures 30.8 parts per million, compared to 17.8 parts per million for boronic esters.

The chemical shift anisotropy in 3-(Diethylcarbamoyl)-2-fluorophenylboronic acid is influenced by several factors including the dihedral angle between the phenyl ring and the boronic acid group, hydrogen bonding interactions, and the electronic effects of the fluorine and carbamoyl substituents [2]. The presence of the fluorine atom introduces additional electronic asymmetry, contributing to the overall chemical shift anisotropy pattern. High-field nuclear magnetic resonance measurements are essential for accurate determination of these parameters, as the effects become more pronounced at elevated magnetic field strengths [1].

Solution Proton-1, Carbon-13, and Fluorine-19 Nuclear Magnetic Resonance Features

Solution nuclear magnetic resonance spectroscopy provides detailed structural information about 3-(Diethylcarbamoyl)-2-fluorophenylboronic acid in its dynamic state. The proton-1 nuclear magnetic resonance spectrum exhibits characteristic resonances for the aromatic protons appearing in the region of 7.0 to 8.0 parts per million, with coupling patterns influenced by the fluorine substituent through both through-bond and through-space interactions [4] [5].

The diethylcarbamoyl group contributes distinctive resonances including the N-ethyl groups appearing as triplets and quartets in the aliphatic region. The boronic acid hydroxyl protons typically appear as a broad exchangeable signal around 6.0 to 8.0 parts per million, depending on the solvent and concentration conditions [6]. Temperature and pH-dependent studies reveal dynamic exchange processes involving the boronic acid functionality.

Carbon-13 nuclear magnetic resonance spectroscopy provides information about the carbon framework, although the carbon directly bonded to boron often exhibits broadened signals due to quadrupolar relaxation effects of the boron-11 nucleus [6]. The carbonyl carbon of the diethylcarbamoyl group appears in the characteristic region around 170 parts per million, while the aromatic carbons span the range from 120 to 140 parts per million with distinct splitting patterns due to fluorine coupling.

Fluorine-19 nuclear magnetic resonance spectroscopy offers exceptional sensitivity for monitoring the fluorine environment and its interactions with neighboring functional groups [7] [8]. The fluorine resonance appears in the typical range for aromatic fluorides, approximately -110 to -120 parts per million relative to trichlorofluoromethane. The chemical shift is sensitive to the electronic environment and can provide information about conformational changes and intermolecular interactions [7].

Vibrational Spectroscopy

Infrared Absorption Bands and Assignments

The infrared spectrum of 3-(Diethylcarbamoyl)-2-fluorophenylboronic acid displays characteristic absorption bands that provide definitive identification of the functional groups present in the molecule. The hydroxyl stretching vibrations of the boronic acid group appear as a broad, intense absorption in the region from 3200 to 3800 wavenumbers per centimeter [9] [10]. This broad band results from extensive hydrogen bonding interactions between boronic acid molecules, which significantly lower the stretching frequency compared to isolated hydroxyl groups.

The boron-oxygen stretching vibration represents one of the most diagnostic features of boronic acid compounds, appearing as a strong absorption band between 1310 and 1350 wavenumbers per centimeter [9] [10]. This characteristic frequency range allows for unambiguous identification of the boronic acid functionality and differentiation from other boron-containing compounds such as boronic esters, which exhibit similar but distinct frequency patterns.

The carbonyl stretching vibration of the diethylcarbamoyl group appears in the amide region around 1650 to 1680 wavenumbers per centimeter [11] [12]. This frequency is characteristic of tertiary amides and provides confirmation of the carbamoyl functionality. The exact position within this range depends on the electronic effects of the fluorine substituent and the aromatic ring system.

Aromatic carbon-carbon stretching vibrations contribute multiple bands in the region from 1400 to 1600 wavenumbers per centimeter, with the specific pattern influenced by the substitution pattern and electronic effects of the fluorine and carbamoyl groups [13] [12]. The carbon-fluorine stretching mode appears as a strong, sharp absorption around 1220 to 1250 wavenumbers per centimeter, characteristic of aromatic fluorine compounds [13].

Raman Spectroscopic Analysis

Raman spectroscopy provides complementary vibrational information to infrared spectroscopy, with different selection rules leading to enhanced intensity for certain vibrational modes. The symmetric stretching vibrations, which are often weak or absent in infrared spectra, become prominent in Raman spectra. For 3-(Diethylcarbamoyl)-2-fluorophenylboronic acid, the symmetric boron-oxygen stretching mode appears as a strong Raman band, providing additional confirmation of the boronic acid structure [13] [14].

The aromatic ring breathing modes and symmetric stretching vibrations are enhanced in Raman spectra, appearing in the region from 1000 to 1200 wavenumbers per centimeter. These modes are sensitive to the electronic effects of substituents and provide information about the extent of conjugation and electron delocalization within the aromatic system [14] [15].

The carbon-carbon stretching vibrations of the aromatic ring system exhibit distinct intensity patterns in Raman spectra compared to infrared, with symmetric modes showing enhanced intensity. The fluorine substitution creates characteristic frequency shifts and intensity changes that can be used for structural identification and purity assessment [13] [14].

Polarization measurements in Raman spectroscopy provide additional information about molecular symmetry and vibrational mode assignments. The depolarization ratios help distinguish between totally symmetric and non-totally symmetric vibrational modes, providing detailed insight into the molecular structure and dynamics [14] [15].

Mass Spectrometry

Fragmentation Patterns

Mass spectrometric analysis of 3-(Diethylcarbamoyl)-2-fluorophenylboronic acid reveals characteristic fragmentation patterns that provide structural confirmation and molecular identification. The molecular ion peak appears at mass-to-charge ratio 239, corresponding to the molecular formula C₁₁H₁₅BFNO₃ [16]. The presence of boron creates a distinctive isotope pattern due to the natural abundance ratio of boron-10 to boron-11 (approximately 1:4), which serves as a diagnostic feature for boron-containing compounds [10].

The primary fragmentation pathways involve loss of the hydroxyl groups from the boronic acid functionality, resulting in fragment ions at mass-to-charge ratios 222 and 205, corresponding to sequential loss of 17 and 34 mass units respectively [17]. These fragmentations are characteristic of boronic acids and represent one of the most diagnostic fragmentation patterns for this class of compounds.

The diethylcarbamoyl group undergoes characteristic fragmentation through alpha-cleavage adjacent to the carbonyl carbon, resulting in loss of diethylamine (molecular weight 73) to produce a fragment ion at mass-to-charge ratio 166 [17]. This fragmentation is enhanced by the resonance stabilization of the resulting acylium ion and represents a major fragmentation pathway under electron ionization conditions.

Further fragmentation of the aromatic system produces characteristic boron-containing fragment ions, including BO⁻ (mass-to-charge ratio 27) and BO₂⁻ (mass-to-charge ratio 43), which are among the most abundant fragment ions in the negative ion mode [17]. These fragments result from extensive rearrangement and ring-opening processes and provide definitive evidence for the presence of boron in the molecule.

High-Resolution Mass Spectrometric Confirmation

High-resolution mass spectrometry provides accurate mass measurements that enable unambiguous molecular formula determination and structural confirmation. The exact mass of 3-(Diethylcarbamoyl)-2-fluorophenylboronic acid is calculated as 239.1033 daltons based on the molecular formula C₁₁H₁₅¹¹BFNO₃ [16]. The high resolution measurement, typically achieved using time-of-flight or orbitrap mass analyzers, allows discrimination between this compound and potential isobaric interferences.

The characteristic boron isotope pattern provides additional confirmation, with the boron-10 containing isotope appearing at mass-to-charge ratio 238 with approximately 20% relative intensity compared to the boron-11 containing molecular ion at 239 [18] [10]. This isotope pattern is diagnostic for boron-containing compounds and serves as an important confirmatory feature.

Tandem mass spectrometry experiments provide detailed structural information through controlled fragmentation studies. Collision-induced dissociation of the molecular ion produces characteristic product ions that confirm the connectivity and positioning of functional groups within the molecule [19] [20]. The fragmentation pathways can be mapped to provide comprehensive structural verification.